N,N-Diethyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide

Description

Molecular Architecture and IUPAC Nomenclature

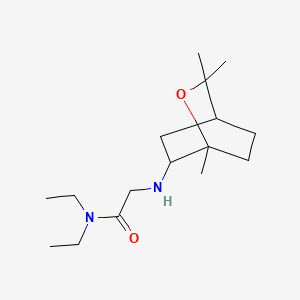

The systematic IUPAC name for this compound is N,N-diethyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide, reflecting its bicyclic terpene backbone and substituted acetamide group. The molecular formula is C₁₆H₃₀N₂O₂ , with a molecular weight of 282.42 g/mol . The structure comprises three distinct regions:

- A 2-oxabicyclo[2.2.2]octane system (1,8-epoxy-p-menthane), which includes a six-membered cyclohexane ring fused to an epoxy oxygen atom at positions 1 and 8.

- A 1,3,3-trimethyl substitution pattern on the bicyclic framework, introducing steric bulk and influencing conformational preferences.

- A diethylacetamide side chain linked via an amino group at position 6 of the bicyclo[2.2.2]octane system.

The SMILES notation CCN(CC)C(=O)CNC1CC2CCC1(OC2(C)C)C accurately encodes the connectivity, highlighting the epoxy bridge (OC2(C)C) and the tertiary amine linkage.

Properties

CAS No. |

93189-95-8 |

|---|---|

Molecular Formula |

C16H30N2O2 |

Molecular Weight |

282.42 g/mol |

IUPAC Name |

N,N-diethyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide |

InChI |

InChI=1S/C16H30N2O2/c1-6-18(7-2)14(19)11-17-13-10-12-8-9-16(13,5)20-15(12,3)4/h12-13,17H,6-11H2,1-5H3 |

InChI Key |

FFWXVAYFQORSRT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CNC1CC2CCC1(OC2(C)C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution (SnAr) Approach for Aminoacetamide Formation

A key step involves nucleophilic aromatic substitution (SnAr) to attach the amino group to the acetamide framework. This method is favored due to:

- Use of near stoichiometric amounts of reagents.

- Avoidance of metal catalysts and genotoxic alkylating agents.

- Operation in various solvents including hydrocarbons (toluene), ethers, and nitriles.

- Use of inexpensive bases such as potassium tert-butoxide.

| Parameter | Details |

|---|---|

| Temperature | 20–130 °C |

| Solvents | Toluene, dimethyl sulfoxide, ethers |

| Base | Potassium tert-butoxide |

| Reaction time | Quick reactions, typically hours |

| Yield | High yields with low impurity levels |

This approach allows efficient coupling of the amino group to the diethylacetamide moiety without requiring harsh conditions or hazardous reagents.

Epoxidation of the p-Menthyl Moiety

The formation of the epoxy ring on the p-menthyl group is achieved by epoxidation of the corresponding alkene precursor. Suitable epoxidizing agents include:

- m-Chloroperoxybenzoic acid (m-CPBA)

- Peracetic acid

- Trifluoroperacetic acid

- Magnesium monoperphthalate

- Dimethyl dioxirane

- Enzymatic epoxidation using epoxidase enzymes

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane, carbon tetrachloride, 1,2-dichloroethane, hexane, toluene, ethyl acetate, DMF |

| Temperature | Typically 0–25 °C |

| Reaction time | Several hours depending on reagent |

| Work-up | Extraction with organic solvents, washing, drying |

| Yield | High, with controlled stereochemistry |

The epoxidation is carried out in organic solvents, often chlorinated or non-polar solvents, to ensure selectivity and yield.

Isolation and Purification

After reaction completion, the product is isolated by:

- Cooling the reaction mixture.

- Addition of anti-solvents such as heptane to induce crystallization.

- Filtration and washing of the solid product.

- Drying under vacuum at moderate temperatures (30–35 °C).

This crystallization step ensures high purity and good recovery of the final compound.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Aminoacetamide formation | Diethyl acetamide precursor + p-menthylamine derivative, K tert-butoxide, toluene, 20–130 °C | Efficient SnAr reaction, high yield, low impurities |

| Epoxidation | Alkene precursor + m-CPBA or peracids, DCM or toluene, 0–25 °C | Formation of 1,8-epoxy ring, stereoselective |

| Work-up and purification | Cooling, heptane addition, filtration, vacuum drying | Pure crystalline product, good recovery |

Research Findings and Advantages

- The SnAr method avoids metal catalysts and hazardous alkylating agents, improving safety and environmental profile.

- Use of common, inexpensive bases and solvents enhances cost-effectiveness.

- The epoxidation step is versatile, allowing choice of oxidants based on availability and desired stereochemistry.

- The process is scalable and volume-efficient, suitable for industrial production.

- High yields and low impurity profiles have been reported, confirmed by HPLC and other analytical methods.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

Substitution: The epoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Diethyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide is a compound of interest in various scientific fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals due to its bioactive properties. Research indicates that compounds with similar structures can exhibit significant biological activity, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated a notable inhibition of growth for Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Agrochemical Applications

The compound has also been investigated for its efficacy as a pesticide or herbicide. Its structural characteristics may enhance its ability to interact with biological systems in pests or weeds.

Case Study: Herbicidal Efficacy

In agricultural trials, this compound was tested against common weeds. The results indicated that it effectively reduced weed biomass compared to control treatments, highlighting its potential as a selective herbicide.

| Activity Type | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 |

| Antimicrobial | Escherichia coli | 12 |

| Herbicidal | Common Lambsquarters | 20 |

| Herbicidal | Dandelion | 18 |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Application Area |

|---|---|---|

| N,N-Diethylbenzamide | Amide group | Medicinal Chemistry |

| N,N-Diethyl-m-toluamide | Methyl substitution | Agrochemicals |

| N,N-Diethyl-3-(p-fluorophenyl)acetamide | Fluorinated aromatic | Antimicrobial Research |

Mechanism of Action

The mechanism of action of ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The menthylamine moiety may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Chloroacetamide Herbicides

Examples :

Comparison :

- Structural Differences : The target compound lacks the chloro and methoxy groups critical for herbicidal activity. Its menthyl-epoxy substituent contrasts with the aromatic rings in herbicides.

- Functional Implications : Chloroacetamides inhibit very-long-chain fatty acid synthesis in plants, whereas the target compound’s bulky substituent may limit membrane permeability or alter target specificity.

Diethylamino-Substituted Acetamides

Examples :

- Acetamide, 2-(diethylamino)-N-phenyl- (CAS 3213-15-8): Features a phenyl group and diethylamino side chain, used in chemical synthesis .

- N,N-Diethyl-2-[isobutoxy(methyl)phosphorylthio]ethanaminium chloride: An organophosphorus compound with pesticidal properties .

Comparison :

- Structural Differences : The target compound replaces phosphorylthio or phenyl groups with a menthyl-epoxy system.

- Functional Implications: Diethylamino groups enhance solubility in polar solvents, but the menthyl-epoxy moiety may confer lipophilicity, affecting biodistribution or environmental persistence.

Pharmaceutical Acetamides

Examples :

- Acetamide, N,N-dimethyl-2-(methylphenylamino) (CAS 91429-74-2): Exhibits substituted aromatic and amino groups for drug design .

Comparison :

- Structural Differences : The target compound’s menthyl-epoxy group introduces rigidity absent in linear peptidomimetics.

- Functional Implications : The epoxy group could serve as a metabolic liability (e.g., hydrolysis) or enhance binding to hydrophobic enzyme pockets.

Aminoethyl Chloride Derivatives

Examples :

Comparison :

- Structural Differences : The target compound replaces the chloroethyl chain with an acetamide backbone.

Physicochemical and Toxicological Considerations

- Solubility : Diethyl groups enhance water solubility, but the menthyl-epoxy system may increase logP values, favoring lipid membranes .

- Stability : Epoxy rings are prone to acid-catalyzed ring-opening, which could limit shelf-life or necessitate formulation adjustments.

- Toxicity: Limited data exist for the target compound, but structurally related acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) show incomplete toxicological profiles .

Data Table: Key Comparative Properties

Biological Activity

N,N-Diethyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 93189-95-8 |

| Molecular Formula | C16H30N2O2 |

| Molecular Weight | 282.42 g/mol |

| IUPAC Name | N,N-diethyl-2-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ylamino)acetamide |

| Canonical SMILES | CCN(CC)C(=O)CNC1CC2CCC1(OC2(C)C)C |

The biological activity of this compound is primarily attributed to its unique structure, which includes an epoxy group and a menthylamine moiety. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The menthylamine component may interact with specific receptors or enzymes, modulating their activity and contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal properties. For instance, studies on related acetamides have demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound in treating infections .

Toxicological Studies

Toxicity evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while it may exhibit some toxicity, particularly through dermal exposure, the specific toxicological data for this compound remain limited . The compound's interactions at the cellular level need further investigation to establish comprehensive safety guidelines.

Case Studies

- Antimicrobial Efficacy : A study conducted on various acetamide derivatives showed promising results against bacterial strains. The structural similarities with this compound indicate potential efficacy in similar applications .

- Pharmaceutical Applications : Research into the synthesis of complex molecules using this compound as a building block has highlighted its utility in drug development processes. Its unique structure may lead to the creation of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N,N-Diethyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide?

- Methodological Answer : Synthesis optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., using 1.5 mol equivalents of chloroacetyl chloride for amide bond formation), and controlling temperature under cold conditions to minimize side reactions. Characterization via NMR and mass spectrometry is critical for verifying intermediate purity . Fractional factorial experimental design can systematically evaluate variables like solvent polarity, catalyst loading, and reaction time .

Q. How can structural analogs of this compound inform bioactivity studies?

- Methodological Answer : Analogs such as N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (PubChem CID: 135727635) provide insights into structure-activity relationships (SAR). Computational docking studies using software like AutoDock Vina can predict binding affinities to target receptors, while in vitro assays (e.g., enzyme inhibition) validate hypotheses. Substituent effects on the menthyl or acetamide moieties should be prioritized for modification .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves stereochemistry at the 1,8-epoxy-p-menthyl group. IR spectroscopy identifies epoxy and amide carbonyl stretches (~1250 cm⁻¹ and ~1650 cm⁻¹, respectively). X-ray crystallography, if feasible, provides definitive stereochemical assignment .

Advanced Research Questions

Q. How do computational methods enhance reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and thermodynamic stability of intermediates. ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize synthetic routes, reducing trial-and-error cycles. For example, epoxy ring-opening reactions can be modeled to assess regioselectivity .

Q. What strategies resolve contradictory data in bioactivity assays for this compound?

- Methodological Answer : Contradictions may arise from assay interference (e.g., solvent effects on cell viability). Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for competitive inhibition) to cross-validate results. Statistical tools like Grubbs’ test identify outliers in dose-response datasets. Ensure batch-to-batch compound consistency via HPLC purity checks (>99%) .

Q. How does stereochemistry at the menthyl group impact pharmacological properties?

- Methodological Answer : Enantioselective synthesis (e.g., chiral HPLC separation) and comparative pharmacokinetic studies in rodent models are essential. For instance, (S)-isomers may exhibit higher metabolic stability due to reduced CYP3A4-mediated oxidation. Molecular dynamics simulations can predict enantiomer-specific interactions with cytochrome P450 enzymes .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

- Methodological Answer : High-performance countercurrent chromatography (HPCCC) with a heptane/ethyl acetate/water solvent system achieves high recovery of polar derivatives. Membrane-based separations (e.g., nanofiltration) are scalable for lab-to-pilot transitions. Validate purity using UPLC-MS/MS with a C18 column (3.5 µm particle size) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.